molecular formula C25H25N3O2S B11516517 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide

2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B11516517
M. Wt: 431.6 g/mol
InChI Key: VMADYBYSWYURDQ-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, as well as a sulfanyl group linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of the sulfanyl group and the formation of the acetamide moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets. The cyano and methoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular pathways. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N,N-diethylacetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both cyano and methoxyphenyl groups, along with the sulfanyl and acetamide moieties, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C25H25N3O2S/c1-4-28(5-2)24(29)17-31-25-22(16-26)21(18-11-13-20(30-3)14-12-18)15-23(27-25)19-9-7-6-8-10-19/h6-15H,4-5,17H2,1-3H3

InChI Key

VMADYBYSWYURDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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